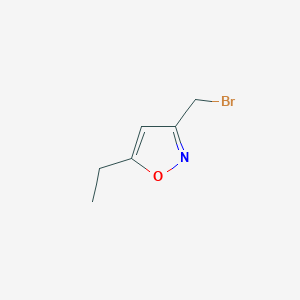
3-(Bromomethyl)-5-ethylisoxazole
Description
3-(bromomethyl)-5-ethyl-1,2-oxazole: is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a bromomethyl group at the 3-position and an ethyl group at the 5-position makes this compound particularly interesting for various chemical applications.
Properties
Molecular Formula |
C6H8BrNO |
|---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
3-(bromomethyl)-5-ethyl-1,2-oxazole |
InChI |
InChI=1S/C6H8BrNO/c1-2-6-3-5(4-7)8-9-6/h3H,2,4H2,1H3 |
InChI Key |
QNRSBDQXKHUBQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-5-ethyl-1,2-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 5-ethyl-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of 3-(bromomethyl)-5-ethyl-1,2-oxazole may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-5-ethyl-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(azidomethyl)-5-ethyl-1,2-oxazole, while oxidation with potassium permanganate can produce 3-(bromomethyl)-5-ethyl-1,2-oxazole-4-carboxylic acid.
Scientific Research Applications
3-(bromomethyl)-5-ethyl-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-5-ethyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)-5-ethyl-1,2-oxazole
- 3-(iodomethyl)-5-ethyl-1,2-oxazole
- 3-(methyl)-5-ethyl-1,2-oxazole
Uniqueness
Compared to its analogs, 3-(bromomethyl)-5-ethyl-1,2-oxazole is unique due to the reactivity of the bromomethyl group. Bromine is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the presence of the ethyl group at the 5-position can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


